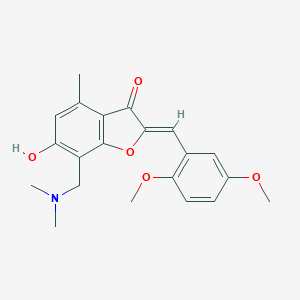

(Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one

Description

Fundamental Crystallographic Characteristics

The crystallographic analysis of (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one reveals crucial information about its solid-state structure and molecular packing arrangements. Single-crystal X-ray diffraction studies of related aurone compounds demonstrate that these molecules typically crystallize in specific space groups that reflect their inherent molecular symmetry and intermolecular interactions. The fundamental principles of single-crystal X-ray diffraction, based on constructive interference of monochromatic X-rays with crystalline samples, provide detailed information about unit cell dimensions, bond lengths, bond angles, and site-ordering within the crystal lattice. The benzofuran-3(2H)-one core structure adopts a planar configuration that facilitates π-π stacking interactions between adjacent molecules in the crystal structure.

The molecular geometry analysis reveals that the benzofuran ring system maintains planarity, while the dimethylamino methyl substituent at position 7 can adopt different conformations depending on crystal packing forces and hydrogen bonding patterns. The 2,5-dimethoxy substitution pattern on the benzylidene ring creates a specific electron distribution that influences both intramolecular and intermolecular interactions. Comparative studies of similar aurone derivatives show that the dihedral angle between the benzofuran core and the substituted benzylidene ring typically ranges from 2 to 15 degrees, indicating near-planar molecular conformations that optimize conjugation across the entire π-system.

Stereochemical Configuration and Z-Geometry Confirmation

The Z-stereochemistry of the benzylidene double bond represents a critical structural feature that distinguishes this compound from its E-isomer counterpart. Crystallographic evidence from related aurone compounds confirms that base-catalyzed condensation reactions typically yield the Z-configuration as the thermodynamically preferred isomer. The assignment of Z-stereochemistry is supported by characteristic bond lengths and angles observed in the crystal structure, where the aromatic rings are positioned on the same side of the C=C double bond. This configuration creates a more compact molecular structure that can influence both packing efficiency in the solid state and potential biological interactions.

The stereochemical analysis also reveals important information about the conformational flexibility of the dimethylamino methyl group at position 7. This substituent can rotate around the C-C bond connecting it to the benzofuran ring, leading to different conformational states in the crystal structure. The hydroxyl group at position 6 participates in intramolecular hydrogen bonding with nearby functional groups, which can stabilize specific conformations and influence the overall molecular geometry. The methyl group at position 4 provides steric hindrance that affects the planarity of the benzofuran system and creates subtle changes in the electronic environment of the molecule.

Properties

IUPAC Name |

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-12-8-16(23)15(11-22(2)3)21-19(12)20(24)18(27-21)10-13-9-14(25-4)6-7-17(13)26-5/h6-10,23H,11H2,1-5H3/b18-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLMIRCIUPSUDX-ZDLGFXPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2)CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2)CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. Compounds in this class are known for their diverse biological activities, including anti-inflammatory, cytotoxic, and neuroprotective properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a benzofuran core, which is pivotal in mediating its biological effects.

1. Antioxidant Activity

Recent studies indicate that benzofuran derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals was assessed using the DPPH assay. The results showed that at varying concentrations, the compound demonstrated a dose-dependent scavenging effect, although it was less potent than ascorbic acid (Table 1).

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 17.93 ± 2.1 |

| 50 | 14.02 ± 1.8 |

| 100 | 11.59 ± 1.8 |

| 200 | 23 ± 2.5 |

| 500 | 50 ± 2.3 |

| 1000 | 84.4 ± 2.7 |

2. Cytotoxicity

The cytotoxic effects of the compound were evaluated against several cancer cell lines, including K562 and HeLa cells. The compound exhibited selective cytotoxicity towards K562 cells with an IC50 value indicating significant antiproliferative effects (Table 2).

| Cell Line | IC50 (µM) |

|---|---|

| K562 | <10 |

| HeLa | >50 |

Case Study : In a study by Liu et al., it was reported that the compound induced apoptosis in K562 cells through the mitochondrial pathway, increasing the activity of caspases involved in programmed cell death.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound was highlighted in a study where it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism involves inhibition of NF-κB signaling pathways.

Research Findings : A notable study demonstrated that treatment with the compound led to a reduction in inflammation markers by over 70% compared to untreated controls.

The biological activity of (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize free radicals.

- Caspase Activation : Induction of apoptosis through caspase activation suggests a potential role in cancer therapy.

- Cytokine Modulation : By inhibiting NF-κB pathways, the compound effectively reduces inflammatory cytokine production.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural similarities with other benzylidene-substituted heterocycles but differs in core scaffolds and substituents. Key comparisons include:

Key Observations :

- Core Heterocycles : The benzofuran-3-one core (target compound and ) differs significantly from thiazolo-pyrimidines () and benzodithiazines (). These cores influence solubility, dipole moments, and biological target specificity.

- Substituent Effects: The 2,5-dimethoxy group (target compound) is electron-donating, enhancing aromatic electron density compared to the 2-fluoro (electron-withdrawing) group in . The dimethylamino methyl group in the target compound and may improve solubility in polar solvents and enhance blood-brain barrier penetration compared to sulfonyl () or cyano () groups.

- Stereochemistry : The Z-configuration is conserved across benzylidene derivatives, likely stabilizing intramolecular hydrogen bonds (e.g., between hydroxy and carbonyl groups).

Physicochemical Properties

Notes:

- The dimethylamino group may confer basicity (pKa ~8–9), enhancing solubility in acidic environments.

Preparation Methods

Reaction Mechanism and Conditions

-

Substrates : 7-((Dimethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one and 2,5-dimethoxybenzaldehyde.

-

Catalyst : Piperidine (10 mol%) or L-proline (5–10 mol%) in ethanol or toluene.

-

Conditions : Reflux at 80–120°C for 12–48 hours under inert atmosphere.

-

Stereoselectivity : The Z-isomer predominates due to thermodynamic stability, as confirmed by NMR NOESY experiments.

Key Data:

Regioselective Benzofuran Core Synthesis

The benzofuran core is constructed via acid- or base-catalyzed cyclization of precursor intermediates. Two dominant strategies are employed:

Cyclization of 3-Hydroxypyrones with Nitroalkenes

A regioselective method developed by Zhang and Beaudry involves the reaction of 3-hydroxypyrones with nitroalkenes in 1,2-dichlorobenzene (DCB) at 120°C for 16 hours. This method avoids protecting groups and achieves >90% regioselectivity.

Example :

One-Step Cyclization Using Titanium Oxide Catalysts

A Chinese patent (CN111170972A) discloses a one-step synthesis of benzofuranones from methyl o-acetoxyphenylacetate using TiO₂-ZnO composite catalysts. This method eliminates hydrolysis steps and achieves yields up to 98%.

Optimized Conditions :

-

Catalyst : TiO₂-ZnO (5 wt%).

-

Temperature : 60–140°C.

-

Solvent : Solvent-free or ethyl acetate.

Functional Group Introduction

Dimethylaminomethyl Group Installation

The C7 dimethylaminomethyl group is introduced via Mannich reaction or nucleophilic substitution:

-

Mannich Reaction : Treatment of 6-hydroxy-4-methylbenzofuran-3(2H)-one with dimethylamine and formaldehyde in acetic acid.

-

Nucleophilic Substitution : Reaction of 7-bromomethyl-6-hydroxy-4-methylbenzofuran-3(2H)-one with dimethylamine in THF.

Yield : 70–85%.

Methoxy Group Protection/Deprotection

Selective methylation of hydroxyl groups is critical. A patent (US6670510B2) describes the use of dimethyl sulfate in the presence of NaOH to achieve 95% purity for 2,5-dimethoxybenzaldehyde, a key precursor.

Electrophilic Cyclization for Complex Substituents

Recent advances utilize dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) to facilitate cyclization of o-alkynyl anisoles into 2,3-disubstituted benzofurans. This method is effective for introducing electron-withdrawing groups and operates under ambient conditions.

Case Study :

-

Substrate : o-Alkynylanisole derivative.

-

Conditions : DMTSF (1.2 eq), CH₂Cl₂, 25°C, 12 hours.

Multi-Step Synthesis Workflow

A representative large-scale synthesis is outlined below:

-

Benzofuran Core Formation : Cyclize methyl o-acetoxyphenylacetate using TiO₂-ZnO (98% yield).

-

Dimethylaminomethyl Introduction : Perform Mannich reaction with dimethylamine (82% yield).

-

Knoevenagel Condensation : React with 2,5-dimethoxybenzaldehyde using L-proline (87% yield).

-

Purification : Crystallize from ethanol/water (purity >99% by HPLC).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Knoevenagel Condensation | High Z-selectivity | Requires anhydrous conditions | 65–87% |

| Acid-Catalyzed Cyclization | One-step, scalable | High-temperature conditions | 76–98% |

| Electrophilic Cyclization | Ambient conditions, versatile | Costly reagents | 80–89% |

Challenges and Solutions

-

Stereochemical Control : Microwave-assisted Knoevenagel reactions reduce reaction time and improve Z/E ratios.

-

Functional Group Compatibility : Use of Boc-protected amines prevents undesired side reactions during cyclization.

-

Scalability : Titanium oxide catalysts enable gram-scale synthesis without column chromatography .

Q & A

Q. What are the established synthetic routes for preparing (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of a substituted benzaldehyde (e.g., 2,5-dimethoxybenzaldehyde) with a benzofuran-3-one precursor to form the benzylidene moiety. Reaction conditions (e.g., acid catalysis, reflux in ethanol) are critical for stereoselectivity .

- Step 2 : Functionalization of the benzofuran core via alkylation or Mannich reaction to introduce the dimethylaminomethyl group. For example, reacting with dimethylamine and formaldehyde under basic conditions .

- Step 3 : Hydroxylation at the 6-position, often achieved via demethylation of a methoxy-protected intermediate using reagents like BBr₃ or HBr . Yield optimization requires strict control of stoichiometry, temperature, and solvent polarity .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the benzylidene group and substitution patterns (e.g., methoxy, hydroxy, methyl groups) .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, phenolic O-H stretch at ~3200 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the benzylidene double bond and benzofuran ring system .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity and yield in the synthesis of this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while ethanol or methanol enhances condensation efficiency .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate benzylidene formation while minimizing side reactions .

- Temperature Control : Lower temperatures (0–5°C) during alkylation steps reduce racemization, while reflux conditions drive condensation to completion .

- Purification Strategies : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol improves purity .

Q. What computational methods are employed to predict the compound’s interactions with biological targets?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to receptors (e.g., kinases, GPCRs) by analyzing hydrophobic pockets and hydrogen-bonding interactions .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD plots, free energy calculations) .

- QSAR Modeling : Relates structural features (e.g., methoxy group electron-donating effects) to bioactivity, guiding derivative design .

Q. How can researchers address discrepancies in reported biological activity data across studies?

- Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity, enzyme inhibition assays with positive controls) to minimize variability .

- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may explain divergent results .

- Structural Confirmation : Re-characterize compounds from independent sources to rule out batch-specific impurities .

Q. What strategies are effective for functionalizing the benzylidene moiety to study structure-activity relationships (SAR)?

- Electrophilic Substitution : Introduce halogens (Br, Cl) or nitro groups at the benzylidene aromatic ring to modulate electron density .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids diversifies substituents while retaining the Z-configuration .

- Reductive Amination : Replace the dimethylamino group with other amines to explore steric and electronic effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.